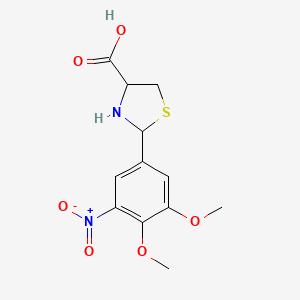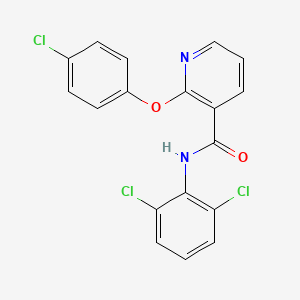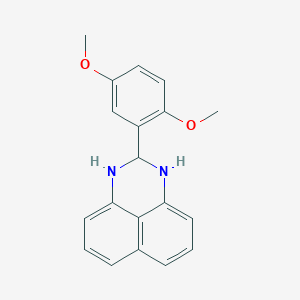
2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a nitrophenyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the formation of the thiazolidine ring through cyclization reactions. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the aromatic ring .
Scientific Research Applications
2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and thiazolidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
(3,4-Dimethoxy-2-nitrophenyl)methanol: A related compound with similar structural features.
Uniqueness
2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and nitrophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O6S |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O6S/c1-19-9-4-6(3-8(14(17)18)10(9)20-2)11-13-7(5-21-11)12(15)16/h3-4,7,11,13H,5H2,1-2H3,(H,15,16) |
InChI Key |
PKVVJOTVEOPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C2NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518473.png)
![2,2'-{(1,2-dihydroxyethane-1,2-diyl)bis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis(N-phenylacetamide)](/img/structure/B11518474.png)
![N'-cyclopentylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11518476.png)
![N'-[(naphthalen-1-ylcarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B11518481.png)


![5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11518498.png)
![N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B11518500.png)
![N'-(furan-2-ylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11518501.png)
![1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11518516.png)

![4-Fluoro-benzoic acid N'-[3-(2-chloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-hydrazide](/img/structure/B11518537.png)
![N-[(2Z)-3-(4-chlorobenzyl)-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11518544.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B11518547.png)
